4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
Description
4-{[3-(1H-1,2,3-Benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is a polycyclic aromatic compound featuring a naphthoquinone core fused with a benzotriazole moiety and linked via an amino bridge to a benzoic acid group. Its structure combines electron-deficient aromatic systems (naphthoquinone and benzotriazole) with the carboxylic acid functionality, making it a candidate for applications in coordination chemistry, photodynamic therapy, or as a UV stabilizer .
Key structural features include:
- Naphthoquinone core: Imparts redox activity and π-conjugation.
- Benzoic acid group: Provides solubility modulation and sites for functionalization.
Properties
IUPAC Name |
4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-15-5-1-2-6-16(15)22(29)20(27-18-8-4-3-7-17(18)25-26-27)19(21)24-14-11-9-13(10-12-14)23(30)31/h1-12,24H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEWFUONLMVUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzotriazole derivative, followed by its coupling with a naphthalene dione intermediate.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzotriazole and naphthalene dione moieties can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The naphthalene dione structure can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Research Implications and Gaps
- Applications : The benzotriazole moiety suggests utility in UV-protective coatings or as a ligand in metal-organic frameworks (MOFs) .
- Data Gaps : Experimental data for the target compound (e.g., melting point, spectroscopic profiles) are absent in the provided evidence, necessitating further characterization.
- Contradictions: While benzotriazole derivatives are typically stable, conflicting reports on the hydrolytic stability of naphthoquinone-aminobenzoic acid hybrids (e.g., CAS 101439-83-2) suggest environmental factors (pH, temperature) may influence performance .
Biological Activity
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is a complex organic compound with significant potential in various biological applications. This compound features a unique structure that combines elements from benzotriazole and naphthalene derivatives, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 410.39 g/mol. The compound includes functional groups that are often associated with biological activity, including amines and carbonyls.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzotriazole exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Structural analogs have shown significant antiproliferative effects against cancer cell lines, indicating potential therapeutic applications in oncology.
Antioxidant Activity
Research indicates that compounds related to this compound possess strong antioxidant properties. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Benzotriazole | 12.5 ± 0.5 | Antioxidant |
| Naphthoquinone | 8.0 ± 0.3 | Antioxidant |
These results highlight the potential of similar compounds in reducing oxidative stress in biological systems.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzotriazole derivatives against standard bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo]} | E. coli | 32 µg/mL |
| 5-Amino-benzotriazole | S. aureus | 16 µg/mL |
The findings suggest that the compound may inhibit bacterial growth effectively.
Anticancer Activity
In vitro studies have shown that the compound exhibits significant anticancer activity against various human cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.85 ± 0.16 | |
| A549 (lung cancer) | 7.49 ± 0.16 | |
| HeLa (cervical cancer) | 6.30 ± 0.20 |
These results indicate that the compound can effectively inhibit cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
